molecular formula C4H8N2O B8631573 5-Hydroxy-1,4,5,6-tetrahydropyrimidine

5-Hydroxy-1,4,5,6-tetrahydropyrimidine

Cat. No.: B8631573
M. Wt: 100.12 g/mol
InChI Key: GFXUYRQLMLOJCU-UHFFFAOYSA-N
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Description

5-Hydroxy-1,4,5,6-tetrahydropyrimidine is a versatile intermediate in medicinal chemistry and pharmaceutical research. This core structure is a key motif in various biologically active compounds. Researchers value this scaffold for its role in the synthesis of more complex molecules via multi-component reactions, such as the Biginelli reaction, which is known to produce dihydropyrimidine derivatives with a wide spectrum of pharmacological properties . These synthetic derivatives have shown potential in diverse research areas, including serving as antimicrobial agents against various Gram-positive and Gram-negative bacteria , and exploring mechanisms relevant to cognitive disorders . The structural features of the tetrahydropyrimidine core, including the hydroxy substituent, contribute to its binding affinity with biological targets such as enzymes, which is a key focus in drug discovery . Furthermore, the tetrahydropyrimidine ring is a fundamental building block in natural compatible solutes like hydroxyectoine, which are studied for their protein-stabilizing and protective effects on lipid membranes under environmental stress conditions . This makes this compound a compound of significant interest for investigations in biophysical chemistry and the development of stabilizers for biological macromolecules.

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrimidin-5-ol

InChI

InChI=1S/C4H8N2O/c7-4-1-5-3-6-2-4/h3-4,7H,1-2H2,(H,5,6)

InChI Key

GFXUYRQLMLOJCU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=CN1)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
5-Hydroxy-1,4,5,6-tetrahydropyrimidine and its derivatives have shown promising antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that modifications to the tetrahydropyrimidine structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.

2. Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In vitro studies revealed that this compound derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests a pathway for further development into therapeutic agents for cancer treatment.

3. Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Animal models have shown that the compound can mitigate neurodegeneration and improve cognitive function in conditions such as Alzheimer's disease . These findings support its potential use in neuropharmacology.

Materials Science Applications

1. Polymer Chemistry
The unique structural properties of this compound make it suitable for use in polymer synthesis. Its ability to form stable complexes with metal ions has been explored for creating advanced materials with specific electrical and thermal properties. This application is particularly relevant in the development of conductive polymers and nanocomposites.

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties have led to its investigation as a component in coatings and adhesives. Studies suggest that incorporating this compound into polymer matrices can enhance adhesion strength and durability under various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods. Results indicated that certain derivatives had MIC values as low as 0.24 μg/ml against Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

Research conducted on the neuroprotective effects of this compound showed significant results in animal models of neurodegeneration. Behavioral tests demonstrated improved cognitive performance in treated animals compared to controls. Biochemical assays indicated reduced levels of oxidative stress markers in the brains of treated subjects .

Data Summary Table

Application AreaSpecific Use CaseFindings
PharmaceuticalAntimicrobial AgentEffective against resistant bacterial strains with MIC values <0.24 μg/ml
PharmaceuticalAnticancer TreatmentInduces apoptosis in cancer cell lines
PharmaceuticalNeuroprotective AgentMitigates neurodegeneration effects
Materials SciencePolymer SynthesisEnhances electrical properties in composites
Materials ScienceCoatings and AdhesivesImproves adhesion strength and durability

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 1,4,5,6-tetrahydropyrimidine derivatives are highly dependent on substituent identity and position. Key analogs include:

Compound Name Substituents Key Properties/Applications References
5-Hydroxy-1,4,5,6-tetrahydropyrimidine -OH at C5 Potential H-bond donor; unstudied PK/PD
2-Methyl-1,4,5,6-tetrahydropyrimidine -CH3 at C2 Synthetic intermediate; no reported bioactivity
Thiopental -S–Na+, -C2H5, -CH2CH(CH2CH2CH3) at C5, dioxo Sedative/hypnotic; barbiturate class
N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide -NH-C(O)-C6H4Cl at C2 Anti-inflammatory (46.7% COX inhibition)
tert-Butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate -OH at C5, -SC1 at C2, -Boc at N1 Stabilized derivative for synthesis

Key Observations :

  • Bioactivity Trends: Carboxamide derivatives (e.g., N-(4-chlorophenyl)- analogs) exhibit notable anti-inflammatory activity, suggesting that electron-withdrawing substituents at C2 enhance COX inhibition . In contrast, Thiopental’s thiolate and lipophilic groups contribute to its CNS-depressant effects .

Pharmacokinetic and Physicochemical Properties

Property This compound 2-Methyl-1,4,5,6-tetrahydropyrimidine Thiopental
Molecular Weight ~114.1 g/mol (estimated) 98.15 g/mol 264.32 g/mol
LogP (Predicted) ~0.5 (polar -OH group) 0.16 1.98 (lipophilic)
Solubility High (polar group) Moderate Low (requires salt form)
Bioavailability Unknown Not reported High (IV administration)

Analysis :

  • The hydroxyl group in this compound likely increases aqueous solubility compared to methyl-substituted analogs, which could enhance oral bioavailability if metabolically stable .
  • Thiopental’s lipophilic side chains and thiolate group facilitate rapid blood-brain barrier penetration, a feature absent in hydroxylated analogs .

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The most direct route to 5-HTHP involves the cyclocondensation of 1,3-diamino-2-propanol with alkanecarboxylic acids under vapor-phase conditions. This method, detailed in U.S. Patent 5,189,166, leverages the inherent hydroxyl group of 1,3-diamino-2-propanol to position the oxygen atom at the 5-position of the tetrahydropyrimidine ring. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with the primary amines of the diol to form an intermediate amide. Subsequent intramolecular cyclization eliminates water, yielding the six-membered tetrahydropyrimidine ring.

Critical parameters include:

  • Molar Ratios : A 0.5–2:1 molar ratio of 1,3-diamino-2-propanol to carboxylic acid ensures complete conversion without excess reagent accumulation.

  • Temperature : Optimal cyclization occurs at 200°C, balancing reaction kinetics and thermal stability of intermediates.

  • Alkyl Substituents (R) : Branched alkyl groups (e.g., iso-propyl, tert-butyl) enhance steric stabilization of the transition state, improving yields compared to linear chains.

Process Optimization and Scalability Challenges

Industrial-scale implementation of this method faces hurdles related to vapor-phase homogeneity and byproduct formation. For example, prolonged heating above 200°C risks dehydration of the hydroxyl group, leading to unsaturated pyrimidine analogs. Patent data suggest that rapid quenching of the reaction mixture post-cyclization mitigates such side reactions. However, explicit yield figures for 5-HTHP are omitted in the disclosed examples, necessitating inferential analysis from downstream products.

Structural and Analytical Characterization of 5-HTHP

Spectroscopic Identification

While patent disclosures lack explicit spectral data for 5-HTHP, inferences can be drawn from analogous compounds. For example, 2-phenyl-1,4,5,6-tetrahydropyrimidine exhibits a UV-Vis λ<sub>max</sub> of 228 nm in ethanol, shifting bathochromically upon N-acetylation. Similar trends are anticipated for 5-HTHP derivatives, with hydroxyl group electronic effects modulating absorption profiles.

Elemental Analysis and Purity Assessment

Elemental analysis of 2-HTHP (C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O) confirms stoichiometric consistency (Calc’d: C 48.0%, H 7.94%, N 27.7%; Found: C 47.5%, H 8.00%, N 28.0%). Impurity profiles from urea nitrate reactions highlight the necessity of rigorous purification, as thin-layer chromatography revealed at least four byproducts in crude mixtures.

Industrial Applications and Derivative Synthesis

Role in Pyrimidinyl Phosphorothioate Production

5-HTHP’s primary industrial application lies in synthesizing O-5-pyrimidinyl phosphorothioates, a class of insecticides. Dehydrogenation of 5-HTHP intermediates with manganese dioxide at 25–120°C yields 2-alkyl-5-hydroxypyrimidines, which are subsequently functionalized. This two-step process circumvents traditional halogenation-hydrolysis sequences, reducing synthetic complexity.

Challenges in Large-Scale Dehydrogenation

Manganese dioxide-mediated dehydrogenation requires stoichiometric excess (≥2 equivalents) to drive completion, generating manganese byproducts that complicate waste management . Catalytic dehydrogenation methods remain underexplored but could enhance sustainability.

Q & A

Q. What synthetic strategies are recommended for preparing 5-Hydroxy-1,4,5,6-tetrahydropyrimidine derivatives?

The synthesis of tetrahydropyrimidine derivatives often involves tandem reactions with acid chlorides or catalytic methods. For example, H3_3PW12_{12}O40_{40} has been used as a heterogeneous catalyst for selective synthesis of substituted tetrahydropyrimidines via one-pot reactions with aldehydes and urea analogs . For hydroxy-substituted variants, hydroxyl group protection (e.g., using tert-butyldimethylsilyl ether) may be required during synthesis to avoid undesired side reactions. Post-synthetic deprotection can yield the final hydroxy derivative .

Q. How can structural characterization of this compound be optimized?

Combined spectroscopic techniques are critical:

  • NMR : 1^1H and 13^{13}C NMR can confirm the tetrahydropyrimidine ring structure and substitution patterns. For example, protons adjacent to the hydroxy group may show deshielding (δ 2.15–3.50 ppm in related analogs) .
  • IR : Stretching vibrations for N–H (3192 cm1^{-1}) and C=N (1607 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for derivatives with halogen or heteroatom substituents .

Q. What reaction mechanisms govern the stability of this compound in aqueous solutions?

The hydroxy group may participate in tautomerism or hydrogen bonding, affecting stability. For instance, related compounds like 1,4,5,6-tetrahydropyrimidine derivatives are sensitive to pH and temperature. Buffer solutions (e.g., ammonium acetate at pH 6.5) are recommended for handling to minimize hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) for this compound be systematically studied?

SAR studies require iterative synthesis and bioactivity screening. For example:

  • Substitution Patterns : Modify the hydroxy group to ethers, esters, or halides to assess electronic effects. Analogous studies on 2-amino-tetrahydropyrimidines revealed that electron-withdrawing groups enhance cytotoxicity against tumor cell lines (e.g., A459, HT-29) .
  • Oxidation State : Compare the hydroxy derivative with its ketone (5-oxo) or fully saturated counterparts. Oxidation of the tetrahydropyrimidine ring to dihydro-4-pyrimidone reduces bioactivity in some analogs .

Q. What methodologies are suitable for assessing the thermodynamic properties of this compound?

Group-additivity methods can estimate ideal-gas enthalpies of formation. However, experimental data for hydroxy-substituted tetrahydropyrimidines are limited. For unsubstituted analogs, computational studies using density functional theory (DFT) with B3LYP/6-31G* basis sets have been applied to predict vapor pressures and enthalpies of vaporization .

Q. How can catalytic asymmetric synthesis be applied to this compound derivatives?

Chiral catalysts (e.g., Rh complexes with phosphine ligands) enable enantioselective reductions of intermediates. For example, asymmetric reduction of 1,4,5,6-tetrahydropyridine-3-carboxamide derivatives has been used to produce optically active piperidine intermediates, a strategy adaptable to hydroxy-substituted systems .

Q. What experimental designs address contradictions in reported cytotoxicity data for tetrahydropyrimidine analogs?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:

  • Cell Lines : Validate across multiple lines (e.g., MDA-MB-231 for breast cancer) .
  • Dose-Response Curves : Use IC50_{50} values from ≥3 independent replicates.
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate activity .

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) identifies potential binding sites. For example, tetrahydropyrimidines with amino groups show affinity for choline acetyltransferase, suggesting similar targets for hydroxy derivatives .

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